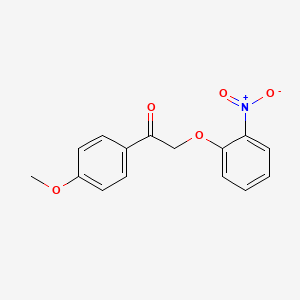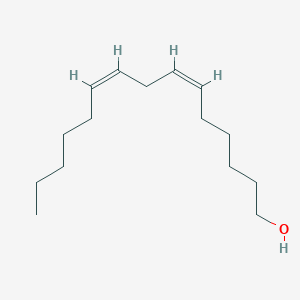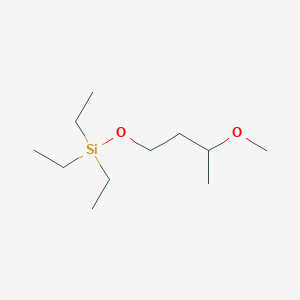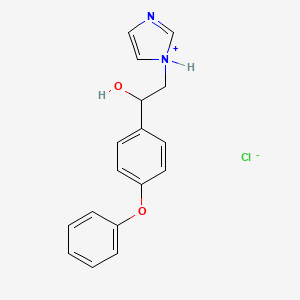![molecular formula C10H18O2 B14437145 2-Methyl-1,4-dioxaspiro[4.6]undecane CAS No. 75603-54-2](/img/structure/B14437145.png)
2-Methyl-1,4-dioxaspiro[4.6]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4-dioxaspiro[46]undecane is a spiroketal compound characterized by its unique spirocyclic structure, which consists of a dioxane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-dioxaspiro[4.6]undecane typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spiroketal structure. One common method involves the use of diethyl 3-oxopentanedioate, pentane-2,4-dione, and acetone N,N-dimethylhydrazone as starting materials . The reaction conditions often require the presence of an acid catalyst to facilitate the formation of the spiroketal ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiroketal structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-1,4-dioxaspiro[4.6]undecane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving spiroketals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-dioxaspiro[4.6]undecane involves its interaction with molecular targets through its spiroketal structure. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane: This compound has a similar spiroketal structure but with different substituents, leading to variations in its chemical and biological properties.
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane: Another spiroketal with a different ring size and substitution pattern, used in similar applications.
Uniqueness
2-Methyl-1,4-dioxaspiro[4.6]undecane is unique due to its specific ring size and substitution pattern, which confer distinct chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications.
Properties
CAS No. |
75603-54-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-methyl-1,4-dioxaspiro[4.6]undecane |
InChI |
InChI=1S/C10H18O2/c1-9-8-11-10(12-9)6-4-2-3-5-7-10/h9H,2-8H2,1H3 |
InChI Key |
HLPLELDLISEMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(O1)CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)
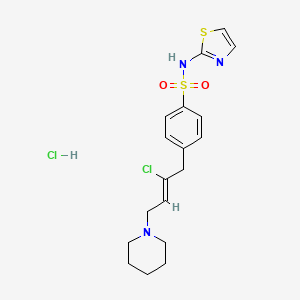
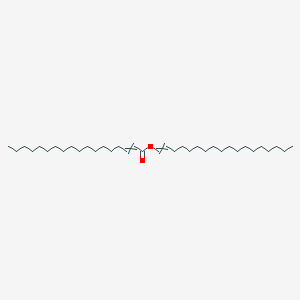
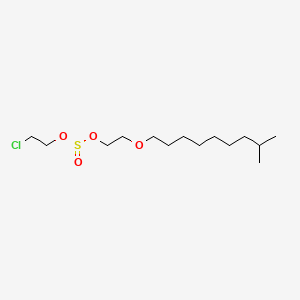
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
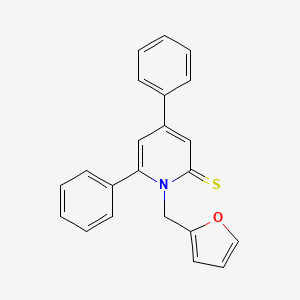



![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
